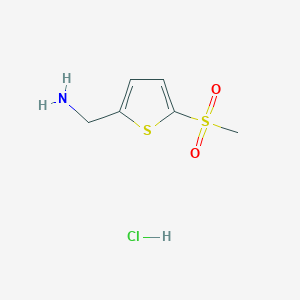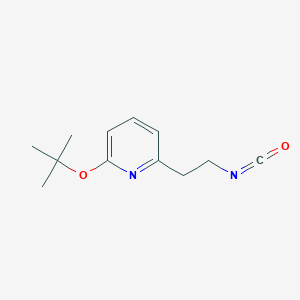
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride
Vue d'ensemble
Description
“2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride” is a chemical compound with the CAS Number: 1559062-04-2 . It has a molecular weight of 164.59 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8N4O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2,(H2,5,7);1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 164.59 . The InChI code for this compound is 1S/C4H8N4O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2,(H2,5,7);1H .
Applications De Recherche Scientifique
Cyclisation Reactions and Chemical Synthesis
A study by Gray et al. (1976) explored the cyclisation reactions of azolylhydrazones, leading to the formation of azolo[5,1-c][1,2,4]triazines, demonstrating the compound's potential as a precursor in synthesizing triazine-based molecules with possible applications in chemical research and drug development (Gray et al., 1976).
Complexation with Metal Ions
Voitekhovich et al. (2020) investigated the interaction of triazole derivatives with copper(II) chloride, leading to the formation of coordination polymers, indicating the compound's use in the development of new materials and its potential application in catalysis and material science (Voitekhovich et al., 2020).
Agricultural and Medicinal Chemistry
Lassalas et al. (2017) highlighted the significance of 2-(1H-1,2,4-triazol-1-yl)ethanols in agricultural and medicinal chemistry, particularly their herbicidal and antifungal activities, underscoring the role of such compounds in synthesizing bioactive molecules (Lassalas et al., 2017).
Antimicrobial Activity
New triazole and triazolothiadiazine derivatives synthesized by Kaplancikli et al. (2008) were evaluated for their antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents, which is critical in addressing the growing concern of antimicrobial resistance (Kaplancikli et al., 2008).
Luminescent and Nonlinear Optical Properties
Nadeem et al. (2017) synthesized and characterized 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, analyzing its luminescent and nonlinear optical properties. This work highlights the potential use of such compounds in the development of materials for optoelectronic applications (Nadeem et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial for the biosynthesis of ergosterol, a major steroid in fungal membranes .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in this compound bind to the iron in the heme moiety of CYP-450 . This interaction inhibits the 14α-demethylation of lanosterol, thereby disrupting the biosynthesis of ergosterol .
Biochemical Pathways
By inhibiting the biosynthesis of ergosterol, this compound affects the integrity of fungal membranes. The inhibition of 14-α-demethylation leads to the accumulation of 14-α-methyl-steroids, which disrupts the structure and function of the fungal membranes .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of this compound is the disruption of fungal membranes due to the accumulation of 14-α-methyl-steroids . This disruption can inhibit the growth of fungi, making this compound potentially useful as an antifungal agent.
Analyse Biochimique
Biochemical Properties
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . The interaction between this compound and this enzyme is competitive, meaning the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By inhibiting catalase, this compound increases the levels of hydrogen peroxide within cells, which can lead to oxidative stress . This oxidative stress can affect gene expression and cellular metabolism, potentially leading to cell death or altered cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For example, its interaction with imidazoleglycerol-phosphate dehydratase involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound-enzyme complex and prevent substrate binding . Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to this compound has been associated with sustained oxidative stress and potential cellular damage in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxicity, leading to oxidative stress, cellular damage, and even death in animal models . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid biosynthesis. The compound interacts with enzymes such as imidazoleglycerol-phosphate dehydratase, which plays a role in the histidine biosynthesis pathway . By inhibiting this enzyme, this compound can alter metabolic flux and affect the levels of metabolites involved in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its biochemical interactions and effects .
Propriétés
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2,(H2,5,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFDDAFQXQELOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1559062-04-2 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)




![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)

![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)


